

# Efficacy of 1-(1-indolinyl)-2-propylamines as 5-HT2C receptor agonists

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## Compound of Interest

**Compound Name:** Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

**Cat. No.:** B096121

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An Objective Comparison of 1-(1-indolinyl)-2-propylamines and Alternative 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant therapeutic target for several conditions, including obesity, psychiatric disorders, and drug addiction.[\[1\]](#)[\[2\]](#)[\[3\]](#) Activation of this receptor has been shown to reduce food intake, making it a focal point for the development of anti-obesity agents.[\[4\]](#) This guide provides a comparative analysis of a specific class of compounds, the 1-(1-indolinyl)-2-propylamines, against other notable 5-HT2C receptor agonists, supported by experimental data and detailed methodologies.

## Comparative Efficacy and Selectivity

A series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated as potential treatments for obesity.[\[5\]](#)[\[6\]](#) These compounds generally act as potent partial agonists at the 5-HT2C receptor.[\[5\]](#) Their performance is best understood when compared to established reference agonists such as m-chlorophenylpiperazine (mCPP) and RO600175.

## Data Summary: Binding Affinity and Functional Efficacy

The following table summarizes the in vitro binding affinity (Ki) and functional efficacy (Emax) of selected 1-(1-indolinyl)-2-propylamines and reference compounds at human 5-HT2 receptor

subtypes. Lower Ki values indicate higher binding affinity. Efficacy is presented relative to the maximum response of serotonin (5-HT), which is set at 100%.

Compound	Type	5-HT2C Ki (nM)	5-HT2A Ki (nM)	5-HT2B Ki (nM)	5-HT2C Emax (%)
mCPP (1)	Reference Agonist	13	78	47	84
RO600175 (2)	Reference Agonist	1.9	24	8.0	92
VER-3323 (49)	1-(1- indolinyl)-2- propylamine	1.8	13	11	91
Compound 50	1-(1- indolinyl)-2- propylamine	3.3	25	1.8	83
Compound 51	1-(1- indolinyl)-2- propylamine	2.5	28	2.5	93
VER-5593 (55)	1-(1- indolinyl)-2- propylamine	1.4	12	1.5	86
VER-5384 (57)	1-(1- indolinyl)-2- propylamine	1.5	16	2.3	87

Data sourced  
from  
Bioorganic &  
Medicinal  
Chemistry  
Letters.<sup>[5]</sup>

In binding studies, several indoline derivatives, including compounds 55 and 57, demonstrated high affinity for the 5-HT2C receptor, comparable or superior to the reference agonist mCPP.[\[5\]](#) Notably, these compounds generally showed improved selectivity for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors when compared to mCPP.[\[5\]](#) However, their functional selectivity over the 5-HT2B receptor was less pronounced than that of RO600175.[\[5\]](#)

## In Vivo Efficacy: Anorectic Effects

The therapeutic potential of these compounds as anti-obesity agents was evaluated by measuring their ability to reduce food intake in rats after oral administration.

Compound	Minimal Efficacious Dose (MED) in rats (mg/kg, p.o.)
mCPP (1)	3.0
VER-3323 (49)	3.0
VER-5593 (55)	1.0
VER-5384 (57)	1.0

Data sourced from Bioorganic & Medicinal Chemistry Letters.[\[5\]](#)

Several of the 1-(1-indolyl)-2-propylamine analogues, specifically VER-5593 (55) and VER-5384 (57), significantly reduced feeding in a dose-dependent manner and were more potent than mCPP in vivo.[\[5\]](#)

## Signaling Pathways and Experimental Workflows

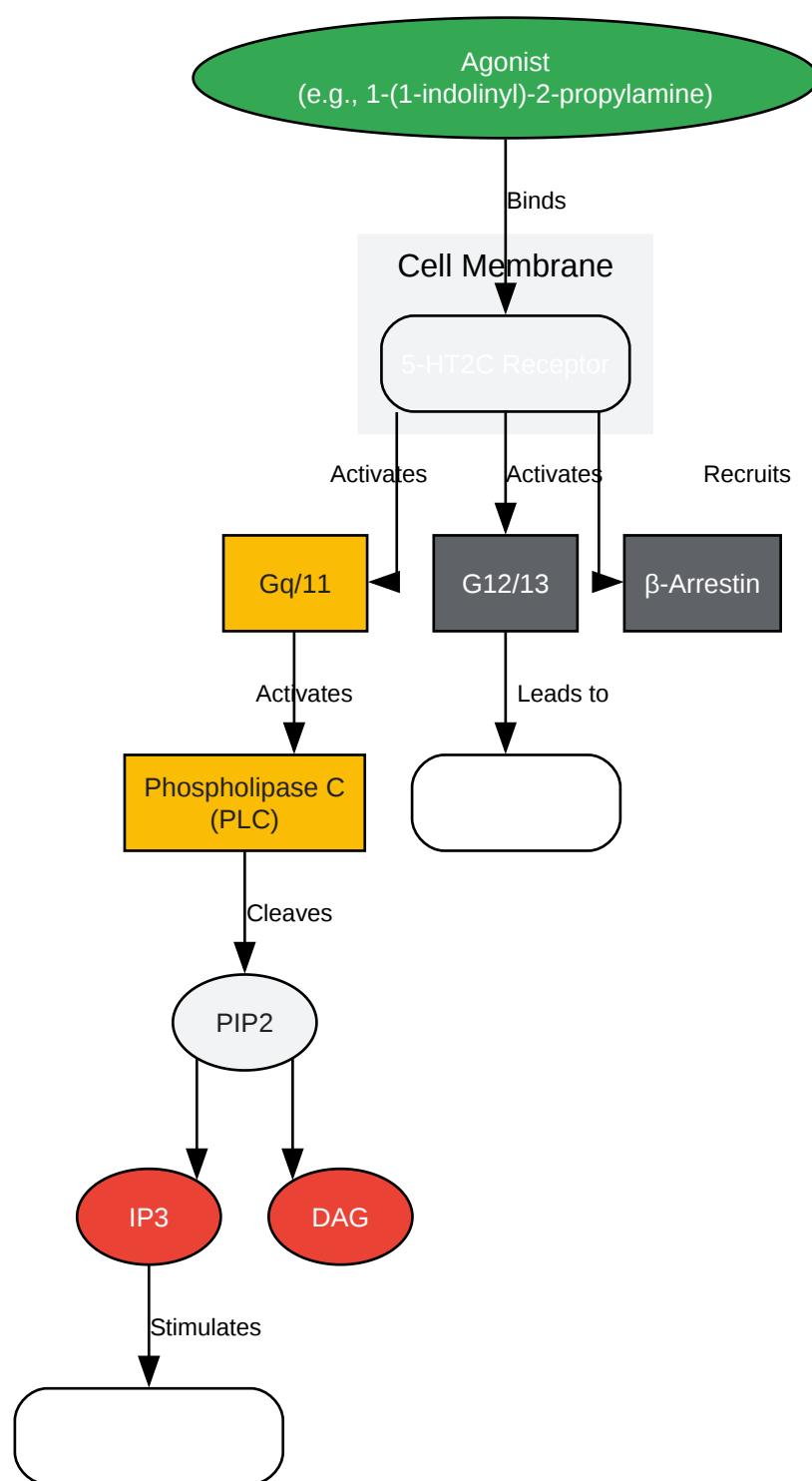
The efficacy of a 5-HT2C agonist is determined by its ability to activate specific intracellular signaling cascades.

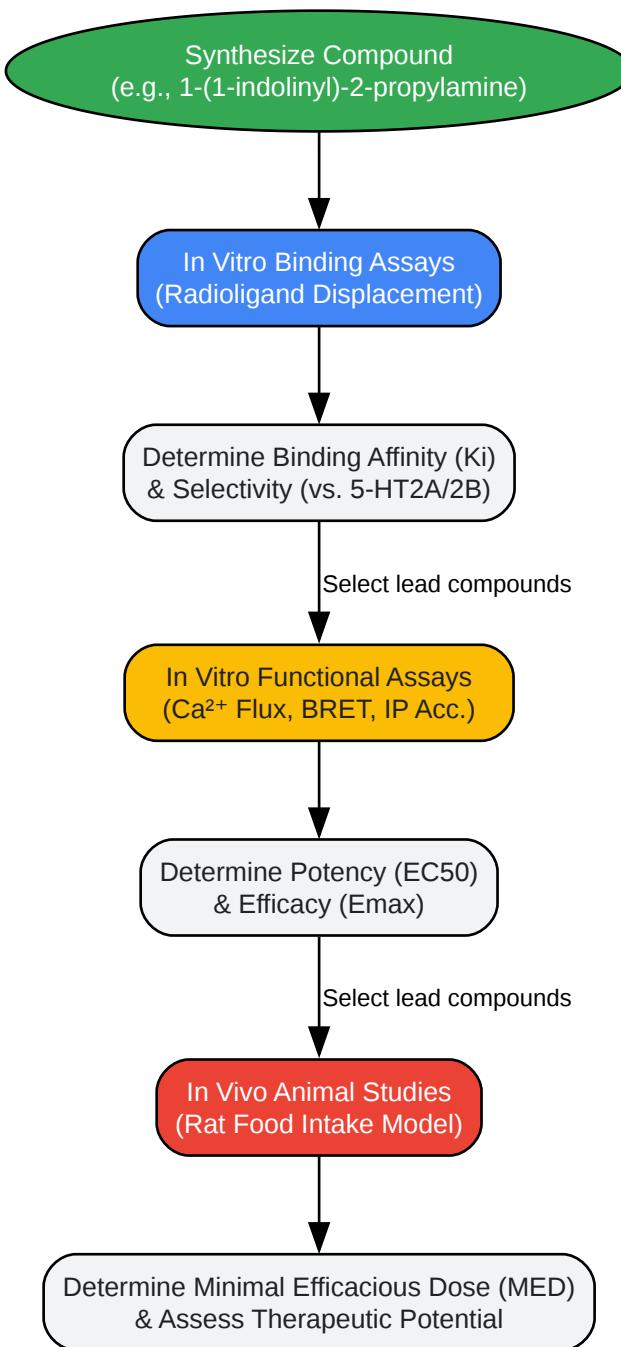
### 5-HT2C Receptor Signaling

The 5-HT2C receptor is known to be promiscuous in its G protein coupling.[\[1\]](#)[\[2\]](#) The primary and best-characterized pathway involves coupling to Gq/11 proteins. This activation stimulates Phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and

diacylglycerol (DAG).[\[3\]](#)[\[7\]](#) IP3 triggers the release of calcium (Ca2+) from intracellular stores.  
[\[3\]](#)[\[8\]](#)

Recent studies have revealed a more complex signaling landscape. The 5-HT2C receptor also engages Gi/o/z and G12/13 G protein pathways and can recruit β-arrestins.[\[1\]](#)[\[2\]](#) Different agonists can exhibit "biased agonism," preferentially activating one pathway over others. For instance, serotonergic psychedelics like LSD show a strong bias for the Gq/11 pathway with minimal activation of secondary G proteins, whereas the withdrawn anti-obesity drug Lorcaserin activates both Gq/11 and G12/13 pathways.[\[1\]](#)





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